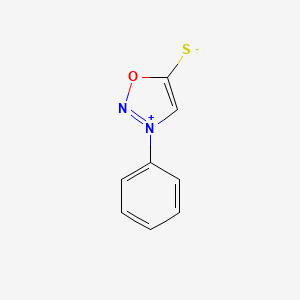
3-Phenyloxadiazol-3-ium-5-thiolate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Phenyloxadiazol-3-ium-5-thiolate is a heterocyclic compound with the molecular formula C₈H₆N₂OS. It features a five-membered ring containing nitrogen, oxygen, and sulfur atoms, making it part of the oxadiazole family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyloxadiazol-3-ium-5-thiolate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of phenylhydrazine with carbon disulfide, followed by cyclization with nitrous acid. The reaction conditions often require controlled temperatures and the presence of catalysts to facilitate the formation of the oxadiazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Phenyloxadiazol-3-ium-5-thiolate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiols or other reduced forms.
Substitution: It can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions to achieve desired substitutions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Phenyloxadiazol-3-ium-5-thiolate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits potential antimicrobial and antifungal properties, making it a candidate for drug development.
Medicine: Research is ongoing to explore its use in developing new therapeutic agents for various diseases.
Industry: It is utilized in the production of advanced materials, including polymers and dyes, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 3-Phenyloxadiazol-3-ium-5-thiolate involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, depending on its chemical structure and the nature of the target. The compound’s effects are mediated through its ability to form stable complexes with metal ions or to undergo redox reactions, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Thiazoles: These compounds also contain sulfur and nitrogen in a five-membered ring but differ in their chemical reactivity and applications.
Triazoles: Featuring three nitrogen atoms in the ring, triazoles are known for their antifungal and antimicrobial properties.
Indoles: Indoles have a bicyclic structure with nitrogen and are widely studied for their biological activities .
Uniqueness
3-Phenyloxadiazol-3-ium-5-thiolate stands out due to its unique combination of nitrogen, oxygen, and sulfur atoms in the ring, which imparts distinct chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
56666-77-4 |
|---|---|
Molecular Formula |
C8H6N2OS |
Molecular Weight |
178.21 g/mol |
IUPAC Name |
3-phenyloxadiazol-3-ium-5-thiolate |
InChI |
InChI=1S/C8H6N2OS/c12-8-6-10(9-11-8)7-4-2-1-3-5-7/h1-6H |
InChI Key |
KXNAEWAALYCLTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[N+]2=NOC(=C2)[S-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















